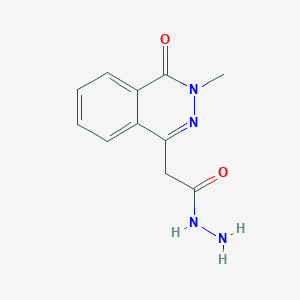

2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Description

Properties

IUPAC Name |

2-(3-methyl-4-oxophthalazin-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-15-11(17)8-5-3-2-4-7(8)9(14-15)6-10(16)13-12/h2-5H,6,12H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQZAHMWXIRVRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide typically involves the reaction of phthalazine derivatives with hydrazine derivatives under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Condensation: This compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.

Medicine: It has been studied for its potential antimicrobial, antitubercular, and anticancer properties.

Industry: The compound is used in the development of new materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as DNA gyrase in Mycobacterium tuberculosis, by binding to the active site and preventing the enzyme from functioning properly . This inhibition can lead to the disruption of essential biological processes, ultimately resulting in the death of the microorganism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

The biological and physicochemical properties of acetohydrazides are heavily influenced by substituents on the core heterocycle and the hydrazide side chain. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Benzimidazole analogs exhibit enhanced anticonvulsant and enzyme inhibitory activities due to the planar aromatic system and hydrogen-bonding capacity .

- Thioether-linked acetohydrazides (e.g., 9a ) show improved solubility and neuroprotective effects, likely due to sulfur’s electron-rich nature .

- Phthalazinone-based analogs (e.g., 7, 8) demonstrate versatility in medicinal chemistry, particularly in targeting enzymes like GCP II for neurodegenerative diseases .

Thermal Stability and Physicochemical Properties

Limited data exist on the thermal behavior of phthalazinone acetohydrazides. However, studies on triazine-based drugs (e.g., lamotrigine) suggest that the phthalazine core may enhance thermal stability compared to monocyclic acetohydrazides . Substituents like trifluoromethyl or methoxy groups (e.g., 17) could further modulate decomposition pathways .

Biological Activity

2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be described by the following properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H10N4O2 |

| Molecular Weight | 218.21 g/mol |

| CAS Number | 28081-52-9 |

| Purity | ≥98% |

Antimicrobial Activity

Research indicates that derivatives of phthalazinones exhibit significant antimicrobial properties. A study highlighted the antifungal activity of substituted phthalazinones, suggesting that similar structures may also exhibit activity against various bacterial strains . The compound's hydrazide functional group is known to enhance its interaction with microbial targets.

Anticancer Potential

Several studies have investigated the anticancer potential of phthalazine derivatives. For instance, compounds with similar structures have shown cytotoxic effects on cancer cell lines such as HeLa and MCF7. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

The proposed mechanisms for the biological activity of this compound include:

- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis.

Study 1: Antifungal Activity

In a comparative study on antifungal agents, this compound demonstrated promising activity against Candida albicans with an IC50 value comparable to established antifungal drugs .

Study 2: Cytotoxicity

A recent investigation assessed the cytotoxic effects of various phthalazine derivatives on human cancer cell lines. The results indicated that this compound induced significant cytotoxicity in a dose-dependent manner in both HeLa and MCF7 cells, with IC50 values around 15 µM .

Q & A

Q. What are the key synthetic steps for preparing 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide?

The synthesis typically involves multi-step reactions, starting with the formation of the phthalazinone core followed by functionalization. For example:

- Step 1 : Cyclocondensation of substituted precursors (e.g., hydrazine derivatives) to form the 3-methyl-4-oxo-3,4-dihydrophthalazine scaffold.

- Step 2 : Introduction of the acetohydrazide moiety via nucleophilic substitution or coupling reactions.

- Optimization : Reaction conditions (e.g., 70–80°C in methanol/chloroform with catalytic acetic acid for hydrazone formation , or acetone with potassium carbonate as a base for coupling ). Analytical monitoring via TLC and purification via recrystallization are critical .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Structural Confirmation : NMR (1H/13C) to verify substituent integration and coupling patterns , mass spectrometry (MS) for molecular ion verification , and X-ray crystallography for absolute configuration (e.g., monoclinic Cc space group with unit cell parameters a = 15.3744 Å, b = 7.5162 Å ).

- Purity Assessment : TLC for reaction progress, HPLC for quantitative analysis, and elemental analysis for stoichiometric validation .

Q. How can reaction conditions be optimized to improve yield and purity?

- Parameter Tuning : Adjust temperature (e.g., reflux for imine formation ), solvent polarity (methanol/chloroform for Schiff base synthesis ), and catalyst loading (e.g., acetic acid for cyclization ).

- Computational Aids : Use quantum chemical calculations to predict reaction pathways and optimize conditions (e.g., ICReDD’s reaction path search methods ).

Advanced Research Questions

Q. How should researchers address contradictory data in biological activity studies for this compound?

- Reproducibility Checks : Standardize assays (e.g., enzyme inhibition protocols ) and validate with positive controls.

- Structural Variants : Test analogs with substituent modifications (e.g., methoxy vs. phenyl groups in pyrazole derivatives ) to isolate activity drivers.

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify target binding .

Q. What computational strategies are effective in predicting the reactivity of this compound?

- Quantum Mechanics : Employ density functional theory (DFT) to model transition states and predict regioselectivity in reactions (e.g., hydrazone formation ).

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) to guide SAR studies .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Substituent Libraries : Synthesize analogs with variations in the phthalazinone core (e.g., halogenation at position 3) or acetohydrazide chain (e.g., alkyl vs. aryl hydrazides ).

- Biological Profiling : Screen against disease-relevant targets (e.g., kinases, apoptosis regulators ) and correlate activity with electronic (Hammett σ) or steric parameters.

Q. What methodologies are recommended for comparative studies with structural analogs?

- Pharmacophore Mapping : Overlay 3D structures (e.g., using PyMOL) to identify conserved interaction motifs .

- Thermodynamic Profiling : Compare binding free energies (ΔG) via microscale thermophoresis (MST) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Accelerated Degradation Studies : Incubate in buffers (pH 2–12) at 40–60°C and monitor via LC-MS for decomposition products .

- Spectroscopic Tracking : Use UV-vis or FTIR to detect shifts in carbonyl (C=O) or hydrazide (N–H) peaks .

Q. What is the hypothesized role of the hydrazide moiety in modulating biological activity?

- Binding Interactions : The hydrazide group may act as a hydrogen-bond donor/acceptor with enzyme active sites (e.g., protease catalytic triads ).

- Chelation Potential : Assess metal-binding capacity (e.g., Fe²⁺, Cu²⁺) via UV-vis titration to explore metalloenzyme inhibition .

Q. How can synergistic effects with other pharmacophores be investigated?

- Hybrid Molecules : Conjugate with known bioactive fragments (e.g., triazoles or coumarins ) and evaluate combined activity.

- Combinatorial Screens : Use checkerboard assays to identify potentiation effects (e.g., reduced IC50 in combination therapies ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.